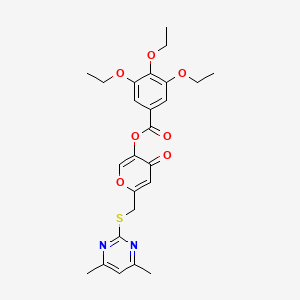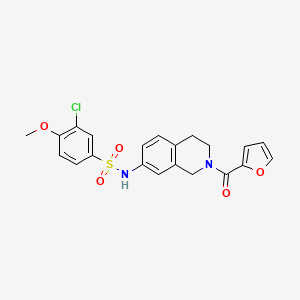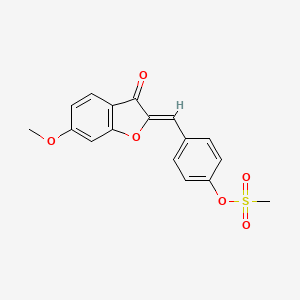![molecular formula C21H12Br2N4O4 B2923574 (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide CAS No. 312920-05-1](/img/structure/B2923574.png)
(2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide is a complex organic molecule that features a chromene core with various substituents, including benzoxadiazole, dibromo, and furan groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol and an aldehyde under acidic conditions.
Introduction of the Dibromo Substituents: Bromination of the chromene core is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the Benzoxadiazole Group: This step involves the formation of an imine linkage between the chromene core and the benzoxadiazole moiety, typically using a condensation reaction with an amine derivative of benzoxadiazole.
Incorporation of the Furan Group: The final step involves the attachment of the furan group through an amide bond formation, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and condensation reactions, as well as automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The dibromo groups can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted chromenes with various functional groups.
科学研究应用
(2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the presence of the benzoxadiazole group.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with biological macromolecules:
Molecular Targets: DNA, proteins, and enzymes.
Pathways Involved: The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes involved in cell proliferation.
相似化合物的比较
Similar Compounds
- (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6-bromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide
- (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dichloro-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide
Uniqueness
The presence of both dibromo and benzoxadiazole groups in (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide makes it unique compared to similar compounds
属性
IUPAC Name |
2-(2,1,3-benzoxadiazol-4-ylimino)-6,8-dibromo-N-(furan-2-ylmethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Br2N4O4/c22-12-7-11-8-14(20(28)24-10-13-3-2-6-29-13)21(30-19(11)15(23)9-12)25-16-4-1-5-17-18(16)27-31-26-17/h1-9H,10H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFUBNXVDUVKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)N=C3C(=CC4=CC(=CC(=C4O3)Br)Br)C(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Br2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2923492.png)
![3-(4-Methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene hydrochloride](/img/structure/B2923493.png)
![2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2923494.png)

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2923496.png)

![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2923499.png)
![tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B2923502.png)



![1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea](/img/structure/B2923512.png)
![3-(2,5-Dimethyl-1-propyl-1h-pyrrol-3-yl)-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}prop-2-enenitrile](/img/structure/B2923514.png)
